N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a benzo[b]thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . For example, some imidazole derivatives have been found to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit the biosynthesis of AQs, including the signal molecules 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4-hydroxyquinoline (HHQ), which depend on a group of enzymes (PqsA, PqsBC, PqsD, PqsE, PqsH) and the starting substrates, anthraniloyl-CoA and malonyl-CoA .
Result of Action
Some imidazole derivatives have been found to exhibit excellent antiproliferative potency with a significant ic 50 value of ∼10 μm against the eac cell line .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be influenced by the specific functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions . The benzo[b]thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors . The final step involves coupling the benzimidazole and benzo[b]thiophene moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and benzo[b]thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom on the benzo[b]thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)formimidoyl: Similar structure but different functional groups.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole moiety but lacks the benzo[b]thiophene ring.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is unique due to the combination of the benzimidazole and benzo[b]thiophene rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c23-19-15-8-1-4-11-18(15)28-20(19)22(27)24-14-7-5-6-13(12-14)21-25-16-9-2-3-10-17(16)26-21/h1-12H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMMJIZCLQTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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